The synthesis of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyran-3-ols and related compounds has led to the discovery of potent antihypertensive agents. These compounds, particularly the chromenes, have shown high oral antihypertensive activity in spontaneously hypertensive rats. One such derivative, 4-(1,2-Dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, is under development as a coronary vasodilator and a treatment for angina pectoris1.
A group of novel 1-Benzyl-1H-pyrazole-4-carbonitrile derivatives has been synthesized and evaluated for their antimicrobial properties. These compounds were obtained through a coupling reaction and characterized by spectroscopic analyses. The antimicrobial testing of these derivatives has shown promising results, indicating their potential as therapeutic agents against various microbial infections2.
Derivatives of 1-Benzyl-1H-pyrazole-4-carbonitrile have been prepared and tested for their glycosidase inhibitory activities. These compounds have shown significant inhibitory effects on enzymes like α-amylase and α-glucosidase, which play a role in the development of hyperglycemia in type II diabetes. The results suggest that these derivatives could be potential candidates for the development of antidiabetic drugs3.
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been carried out with high selectivity, yielding compounds that serve as key intermediates for applications in crop protection. These derivatives have been synthesized under mild conditions and have shown potential for academic and industrial use, particularly in the development of agrochemicals5.
Newly synthesized 1-Benzyl-1H-pyrazole-4-carbonitrile derivatives have been evaluated for their antioxidant activities. Some of these compounds have displayed high antioxidant activity, which could be beneficial in combating oxidative stress-related diseases. Additionally, these derivatives have been studied for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains6.
The crystal and molecular structure of a specific 1-Benzyl-1H-pyrazole-4-carbonitrile derivative has been determined using single-crystal X-ray diffraction. The compound exhibited a wide transmission window and high transparency, with potential applications in materials science7.
This compound is derived from pyrazole, a five-membered ring containing two adjacent nitrogen atoms. The presence of the carbonitrile functional group significantly enhances its reactivity and potential biological activity. Pyrazole derivatives, including 1-benzyl-1H-pyrazole-4-carbonitrile, are often synthesized for their pharmacological properties, making them important in drug discovery and development.
The synthesis of 1-benzyl-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions that integrate various reactants. A common synthetic route includes:
The molecular structure of 1-benzyl-1H-pyrazole-4-carbonitrile can be described as follows:
The arrangement of these groups contributes to its chemical properties and reactivity. The benzyl group increases lipophilicity, which may enhance membrane permeability in biological systems .
1-Benzyl-1H-pyrazole-4-carbonitrile participates in various chemical reactions due to its functional groups:
These reactions are crucial for expanding the library of pyrazole derivatives with potential biological applications.
The mechanism of action of 1-benzyl-1H-pyrazole-4-carbonitrile involves several biochemical pathways:
The physical properties of 1-benzyl-1H-pyrazole-4-carbonitrile include:
Chemical properties include:
These properties are critical for its handling in laboratory settings and potential applications in drug formulation .
1-Benzyl-1H-pyrazole-4-carbonitrile has several scientific applications:
1-Benzyl-1H-pyrazole-4-carbonitrile (Chemical Abstracts Service registry number 1000478-93-9; molecular formula C₁₁H₉N₃) is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with a cyano group. Its IUPAC name is 1-(phenylmethyl)-1H-pyrazole-4-carbonitrile. The molecule exhibits planar geometry in the pyrazole ring, with the benzyl substituent allowing rotational freedom and the cyano group contributing significant polarity. Key identifiers include:
Table 1: Fundamental Chemical and Physical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Weight | 183.21 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (two pyrazole N atoms, one nitrile N) |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C#N |
| Topological Polar Surface Area | 44.8 Ų |
| LogP (estimated) | 2.1 |
The electron-withdrawing nitrile group at C4 significantly influences the ring’s electron distribution, rendering C5 electrophilic and facilitating nucleophilic substitution or metalation reactions. Nuclear magnetic resonance spectroscopy reveals characteristic signals: the benzylic methylene protons appear near 5.5 ppm, pyrazole ring protons between 7.5–8.5 ppm, and aromatic protons between 7.2–7.4 ppm [1] [2].
The synthesis of 1-benzyl-1H-pyrazole derivatives emerged prominently in the late 20th century alongside growing interest in pyrazole-based pharmaceuticals and agrochemicals. Early routes relied on cyclocondensation reactions, but the development of transition-metal-catalyzed methodologies marked a significant advancement. A pivotal synthetic approach involves:
The accessibility of benzyl hydrazine (from hydrazine and benzyl chloride) solidified 1-benzyl-1H-pyrazole-4-carbonitrile as a versatile scaffold for diversification [2].
This compound serves dual roles as a critical pharmacophore and a synthetic building block:
| Biological Activity | Molecular Target/Effect | Reference Compound Example |
|---|---|---|
| Antiproliferative/Anticancer | Kinase inhibition (e.g., VEGFR-2), Cell cycle disruption | Tetra-substituted phenylaminopyrazoles [2] |
| Soluble Guanylate Cyclase (sGC) Stimulation | Treatment of pulmonary hypertension | 2-Benzyl,3-(pyrimidin-2-yl)pyrazoles [6] |
| Phosphodiesterase (PDE) Inhibition | Anticryptosporidial activity via CpPDE1 inhibition | Pyrazolopyrimidine derivatives [8] |
Structure-activity relationship studies highlight the benzyl group’s role in enhancing lipophilicity and target engagement, while the C4-cyano group allows further derivatization to amides or amidines, modulating solubility and potency [2] [6] [8].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1